

Application Notes and Protocols: The Role of Barium Chromate in Pigment Manufacturing

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Barium dichromate*

Cat. No.: *B084721*

[Get Quote](#)

A Comprehensive Guide for Researchers and Scientists

Introduction:

Barium chromate (BaCrO_4), a vibrant yellow inorganic compound, has historically held a significant role in the manufacturing of pigments. Commonly known by names such as Barium Yellow, Lemon Yellow, and Ultramarine Yellow, its C.I. Pigment Yellow 31 designation is a testament to its established use in the coloration of various materials.^{[1][2]} While the user's query specifies "**barium dichromate**," it is crucial to clarify that the pigment itself is barium chromate. **Barium dichromate** (BaCr_2O_7) is a related but distinct chemical compound that can be a precursor in the synthesis of barium chromate. This document provides detailed application notes and experimental protocols for the synthesis and evaluation of barium chromate pigments, tailored for researchers, scientists, and professionals in drug development who may utilize pigments in various formulations and assays.

1. Application Notes

1.1. Primary Applications in Pigment Manufacturing

Barium chromate's primary application in pigment manufacturing stems from two key properties: its distinct yellow color and its anticorrosive capabilities.

- **Yellow Pigment:** Barium chromate imparts a bright, lemon-yellow hue, though it is noted to have low tinting strength and opacity compared to other yellow pigments.^{[1][3]} Historically, it

was used by impressionist painters like Renoir and Monet.[2][3] In modern applications, it can be found in paints, ceramics, and glass.[4][5]

- **Anticorrosive Pigment:** A significant industrial application of barium chromate is as a corrosion inhibitor in primers for metals.[6][7][8] Its effectiveness is attributed to the slow release of chromate ions, which passivate the metal surface, protecting it from corrosion.[6][8] This property makes it particularly valuable for coatings on aircraft, coils, and in marine paint systems.[6][7]

1.2. Chemical and Physical Properties

A thorough understanding of the physicochemical properties of barium chromate is essential for its effective application in pigment formulations.

Property	Value	Reference
Chemical Formula	BaCrO ₄	[1][9]
C.I. Name	Pigment Yellow 31	[1][2]
CAS Number	10294-40-3	[1]
Molar Mass	253.32 g/mol	[9]
Appearance	Pale yellow powder	[7]
Density	4.0 - 4.5 g/cm ³	[7]
Bulk Density	0.8 - 1.0 g/cc	[7]
Moisture Content	≤ 1%	[7]
Water Solubility	≤ 1%	[7]
Oil Absorption	20 - 25 g/100g	[7]
Barium Oxide (BaO) Content	≥ 57.0%	[7]
Chromium Oxide (CrO ₃) Content	≥ 37%	[7]
Lightfastness	Excellent	[10]

2. Experimental Protocols

2.1. Synthesis of Barium Chromate Pigment (Barium Yellow)

This protocol details the synthesis of barium chromate pigment via a precipitation reaction. Optimal conditions for achieving a high yield are incorporated.

2.1.1. Materials and Reagents

- Barium chloride (BaCl_2) or Barium nitrate ($\text{Ba}(\text{NO}_3)_2$)
- Sodium dichromate ($\text{Na}_2\text{Cr}_2\text{O}_7$) or Potassium dichromate ($\text{K}_2\text{Cr}_2\text{O}_7$)
- Deionized water
- Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH adjustment

2.1.2. Equipment

- Reaction vessel with a stirrer
- Constant current pump for controlled addition of reactants
- Heating mantle or water bath with temperature control
- pH meter
- Filtration apparatus (e.g., Buchner funnel)
- Drying oven

2.1.3. Procedure

- Preparation of Reactant Solutions:
 - Prepare a 0.8 M solution of barium chloride in deionized water.
 - Prepare a 0.4 M solution of sodium dichromate in deionized water. The stoichiometry of the reaction is $2\text{BaCl}_2 + \text{Na}_2\text{Cr}_2\text{O}_7 + \text{H}_2\text{O} \rightarrow 2\text{BaCrO}_4\downarrow + 2\text{NaCl} + 2\text{HCl}$.[\[11\]](#)

- Precipitation:
 - Transfer the barium chloride solution to the reaction vessel and heat to 45°C while stirring. [11]
 - Adjust the pH of the barium chloride solution to 7 using dilute NaOH or HCl as needed.[12]
 - Using a constant current pump, add the sodium dichromate solution dropwise to the barium chloride solution at a rate of 1.17 mL/min.[11]
 - Maintain the temperature at 45°C and continue stirring throughout the addition.
- Digestion and Precipitation:
 - After the complete addition of the sodium dichromate solution, continue stirring the mixture at 45°C for 10 minutes to allow the precipitate to digest and form uniform particles.[11]
 - Turn off the heat and allow the mixture to cool to room temperature. Let the precipitate settle for at least 30 minutes.[11]
- Filtration and Washing:
 - Separate the yellow precipitate of barium chromate by vacuum filtration.
 - Wash the precipitate several times with deionized water to remove soluble byproducts such as sodium chloride and unreacted precursors.
- Drying:
 - Dry the filtered pigment in a drying oven at a temperature of 60-80°C until a constant weight is achieved.

2.1.4. Expected Yield and Purity

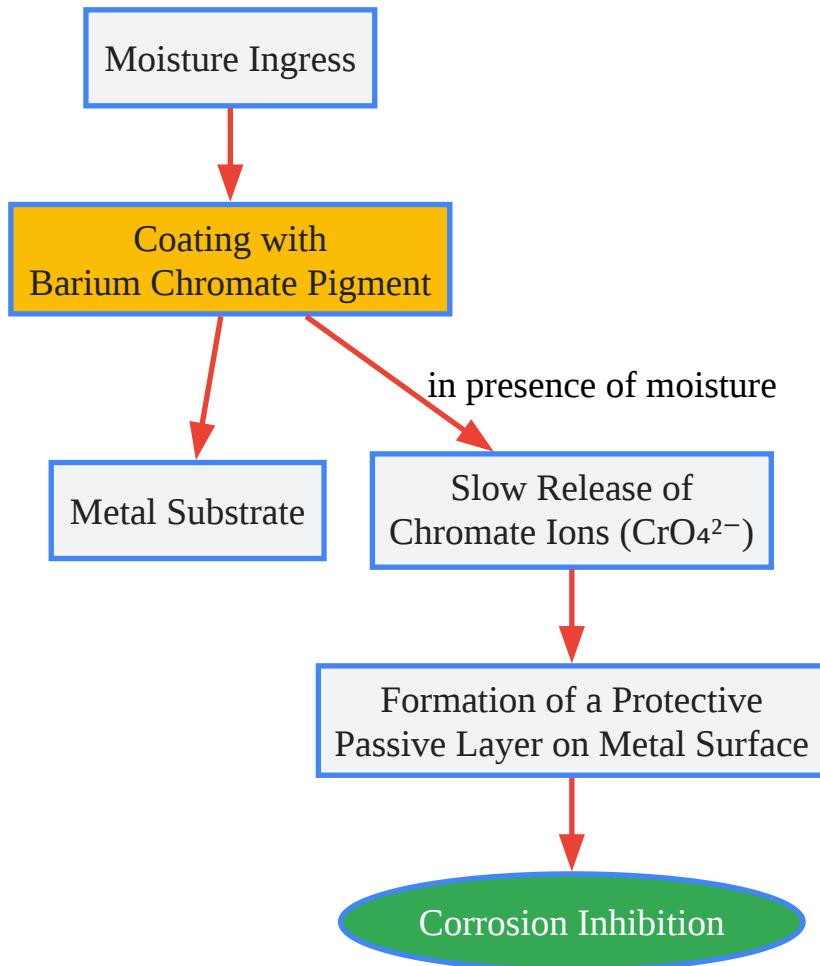
- Yield: Under optimal conditions, a yield of approximately 93% can be expected.[12]
- Purity: The purity of the synthesized barium chromate can be as high as 98%. [12]

2.2. Characterization of Barium Chromate Pigment

A comprehensive characterization of the synthesized pigment is crucial to ensure its quality and performance.

Parameter	Method	Expected Outcome
Purity Analysis	Titration methods (e.g., ferrous ammonium sulfate for chromate and EDTA for barium)[11]	Quantitative determination of barium and chromate content.
Particle Size and Morphology	Scanning Electron Microscopy (SEM)	Visualization of particle shape and size distribution.
Crystalline Structure	X-ray Diffraction (XRD)	Confirmation of the orthorhombic crystal structure of BaCrO_4 .
Colorimetric Properties	Spectrophotometry (CIELAB Lab* values)	Quantitative measurement of the yellow color.
Tinting Strength	ASTM D387	Comparison of the color strength against a standard pigment.
Lightfastness	ASTM D4302	Evaluation of color stability upon exposure to light.

3. Visualizations


3.1. Synthesis Workflow

[Click to download full resolution via product page](#)

Caption: Experimental workflow for the synthesis of barium chromate pigment.

3.2. Anticorrosive Mechanism

[Click to download full resolution via product page](#)

Caption: Signaling pathway of the anticorrosive action of barium chromate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Barium chromate - CAMEO [cameo.mfa.org]
- 2. jacksonsart.com [jacksonsart.com]
- 3. jacksonsart.com [jacksonsart.com]
- 4. nbinno.com [nbino.com]
- 5. Page loading... [wap.guidechem.com]
- 6. Anti corrosive pigments | PCIPL [pciplindia.com]
- 7. Sona Synthetic Products [sonachromes.com]
- 8. anupamcoloursacci.in [anupamcoloursacci.in]
- 9. chembk.com [chembk.com]
- 10. Lemon Yellow Pigment - Artists Quality Pigments Yellows - Pigments Gums & Resins [cornelissen.com]
- 11. guidechem.com [guidechem.com]
- 12. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Notes and Protocols: The Role of Barium Chromate in Pigment Manufacturing]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b084721#role-of-barium-dichromate-in-the-manufacturing-of-pigments>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com